This compound can be sourced from various chemical suppliers and is often used in research settings. It falls under the category of organic compounds, specifically within the subclasses of ketones and oximes. The CAS number for 1-(Naphthalen-2-yl)ethanone oxime is 100485-51-6, which is used for its identification in chemical databases .
The synthesis of 1-(Naphthalen-2-yl)ethanone oxime typically involves the reaction of naphthalen-2-yl ethanone with hydroxylamine. This reaction can be facilitated under acidic or basic conditions to promote the formation of the oxime functional group.
The reaction typically requires temperatures between 50°C to 80°C and may take several hours depending on the concentration and purity of reactants used.
The molecular structure of 1-(Naphthalen-2-yl)ethanone oxime features a naphthalene ring system bonded to an ethanone moiety with an oxime functional group.
Using spectral analysis techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into its structure, confirming the presence of specific hydrogen environments related to both the naphthalene ring and the oxime group .
1-(Naphthalen-2-yl)ethanone oxime can participate in various chemical reactions typical for oximes, including:
The reactivity of this compound may be influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism by which 1-(Naphthalen-2-yl)ethanone oxime exerts its effects can vary depending on its application in biological systems or chemical processes.
In biochemical contexts, oximes are often involved in enzyme inhibition or modification due to their ability to interact with electrophilic centers in proteins.
Studies indicate that compounds similar to 1-(Naphthalen-2-yl)ethanone oxime may exhibit significant activity against certain enzymes or receptors, although specific data on this compound's mechanism remains limited.
1-(Naphthalen-2-yl)ethanone oxime exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 185.22 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a solid |
These properties suggest that it may be handled with caution due to potential reactivity under certain conditions .
Alkylation represents a fundamental strategy for diversifying 1-(naphthalen-2-yl)ethanone oxime derivatives, particularly for generating bioactive conjugates. The O-alkylation of nafimidone oxime (1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime) employs sodium ethoxide to generate nucleophilic oximates, which subsequently react with diverse alkyl halides. This approach demonstrates remarkable functional group tolerance, accommodating:
The reaction proceeds in anhydrous ethanol under reflux conditions (4-8 hours), yielding O-substituted oxime ethers in 45-80% yields after purification. Piperazine conjugates follow a distinct pathway where 1-(2-naphthyl)-2-bromoethanone undergoes nucleophilic substitution with piperazine derivatives. This reaction requires careful base selection (typically triethylamine in acetonitrile) to prevent N-oxide formation. The resulting naphthalen-2-yl 2-(substituted piperazin-1-yl)acetates exhibit characteristic NMR signals between δ 2.61–3.23 ppm for piperazine methylene protons [3].
Table 1: Alkylation Products and Yields from 1-(Naphthalen-2-yl)ethanone Oxime
Alkylating Agent | Product | Yield (%) | Key Application |
---|---|---|---|
Methyl bromide | O-Methyl oxime ether | 72 | Anticonvulsant screening |
Allyl bromide | O-Allyl oxime ether | 68 | Antimicrobial agents |
Benzyl chloride | O-Benzyl oxime ether | 58 | Antifungal candidates |
o-Chlorobenzyl bromide | O-(o-Chlorobenzyl) oxime ether | 50 | Structure-activity studies |
Cyclohexyl bromide | O-Cyclohexyl oxime ether | 45 | Bioavailability optimization |
Piperazine conjugates demonstrate enhanced water solubility compared to imidazole counterparts due to their protonatable nitrogen atoms. Molecular modeling reveals these derivatives adopt extended conformations that facilitate interaction with GABAergic receptors, explaining their anticonvulsant profiles. The spatial orientation significantly influences blood-brain barrier penetration, with linear alkyl chains (< C4) demonstrating superior CNS bioavailability compared to bulky cyclohexyl or benzyl groups [1] [3].
Solid-phase synthesis enables efficient construction of complex spirocyclic architectures from 1-(naphthalen-2-yl)ethanone oxime precursors. The methodology employs Merrifield resin-bound intermediates to facilitate:
Critical innovation lies in the cyclization step, where microwave irradiation significantly enhances reaction efficiency (85-92% yield) compared to conventional heating (45-60% yield). The spirocyclic compounds exhibit remarkable conformational rigidity confirmed by X-ray crystallography, with dihedral angles between naphthyl and thiazolidinone planes constrained to 85-88°. This rigidification enhances binding specificity to the benzodiazepine site of GABA-A receptors, as evidenced by molecular docking scores (-145.5 to -167.4 MolDock) surpassing non-spirocyclic analogues [3].
Table 2: Spirocyclic Derivatives and Their Synthetic Parameters
Spirocompound | Microwave Yield (%) | Conventional Yield (%) | Docking Score (β1 Receptor) |
---|---|---|---|
1,6-Dithia-4,9-diazaspiro[4.4]nonane | 92 | 58 | -167.406 |
4-Methylpiperazine analogue | 87 | 52 | -155.836 |
Imidazole-containing spirocycle | 85 | 48 | -148.747 |
Piperazine-1-ethyl derivative | 89 | 55 | -143.244 |
The stereoelectronic properties of these spirocycles contribute to their anticonvulsant efficacy. Compounds with electron-donating groups (e.g., 4-methylpiperazine) demonstrate 3-fold greater protection against strychnine-induced seizures compared to unsubstituted derivatives, attributed to enhanced hydrogen bonding with Ser205 and Tyr209 residues in the GABA-A allosteric site [3].
Oxime etherification serves as a pivotal transformation for enhancing the pharmacological profile of 1-(naphthalen-2-yl)ethanone oxime derivatives. The standard protocol involves:
This method yields predominantly E-isomers (>95%) when conducted at low temperatures, as confirmed by NOESY spectroscopy showing trans orientation between naphthyl H-1 and oxime methine proton. The stereoselectivity proves biologically significant: E-isomers exhibit 5-8 fold greater anticonvulsant activity (MES ED₅₀ = 38-45 mg/kg) compared to Z-isomers (ED₅₀ > 100 mg/kg) [1] [5].
Alternative stereoselective synthesis employs asymmetric reduction of O-benzyl oxime ethers using spiroborate ester catalysts (15 mol% loading). This approach achieves enantiomeric excesses >99% for R-configured 1-(naphthalen-1-yl)ethylamine derivatives, valuable intermediates for calcimimetic agents [6] [8]. Structure-activity relationship (SAR) studies reveal:
Table 3: Biological Activity of O-Substituted Oxime Ethers
Oxime Ether Substituent | MES ED₅₀ (mg/kg) | scMet ED₅₀ (mg/kg) | C. albicans MIC (µg/mL) | S. aureus MIC (µg/mL) |
---|---|---|---|---|
O-Methyl | 28.4 ± 1.2 | >100 | 62.5 | >100 |
O-Ethyl | 25.1 ± 0.8 | 87.3 ± 2.5 | 31.2 | 62.5 |
O-Allyl | 32.7 ± 1.5 | 45.6 ± 1.8 | 15.6 | 31.2 |
O-Benzyl | 45.2 ± 2.1 | >100 | 3.9 | 7.8 |
O-(o-Chlorobenzyl) | 38.7 ± 1.7 | 92.4 ± 3.1 | 1.9 | 3.9 |
Notably, O-arylalkyl substituted compounds (e.g., benzyl, chlorobenzyl) demonstrate diminished anticonvulsant efficacy but enhanced antimicrobial activity, attributed to increased lipophilicity (log P 3.2-4.1) facilitating membrane penetration in microorganisms [1] [5].
Conformational constraint through cyclization enhances target specificity and metabolic stability of 1-(naphthalen-2-yl)ethanone oxime derivatives. Two predominant strategies have emerged:
Triazolylchromanone Cyclization:Oxime ethers containing 1,2,4-triazole undergo intramolecular cyclization via Heck coupling or electrophilic cyclization. The optimized protocol employs Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 120°C for 12 hours, producing tricyclic systems with exo-double bonds confirmed by ¹H NMR (J = 9.8-10.2 Hz). These conformationally constrained analogues demonstrate potent protection against pentylenetetrazole-induced seizures (ED₅₀ 12-18 mg/kg) by enhancing GABAergic transmission through allosteric modulation [2] [5].
Spirodithiadiazanone Formation:Bis-thiazolidinone derivatives undergo oxidative cyclization using I₂/KI in ethanol under reflux, generating spirodithiadiazanones with central spiro carbon. X-ray analysis reveals perpendicular orientation between naphthyl and heterocyclic planes (88-92° dihedral angles), creating chiral centers that are resolvable via chiral HPLC (Chiralpak AD-H column). These spirocycles exhibit 4-fold greater delay in seizure onset compared to acyclic precursors in PTZ models [3].
The biological impact of conformational constraint manifests in:
Table 4: Cyclization Products and Biological Profiles
Cyclization Type | Representative Structure | Reaction Conditions | PTZ ED₅₀ (mg/kg) | GABA-A Kᵢ (nM) |
---|---|---|---|---|
Triazolylchromanone | 2,3-Dihydro-3-(1,2,4-triazolyl)chromen-4-one | Pd(OAc)₂, PPh₃, K₂CO₃, 120°C | 14.2 ± 0.9 | 84 ± 6 |
Spirodithiadiazanone | 1,6-Dithia-4,9-diazaspiro[4.4]nonane | I₂/KI, EtOH, reflux, 8 hr | 8.7 ± 0.5 | 42 ± 3 |
Imidazopyrrolidine | Tetracyclic imidazo-fused system | BF₃·Et₂O, CH₂Cl₂, 0°C to rt | 22.5 ± 1.3 | 125 ± 11 |
Molecular dynamics simulations demonstrate that constrained systems maintain optimal distances (3.8-4.2Å) between hydrogen bond acceptor sites (oxime ether oxygen) and hydrophobic naphthyl moiety, perfectly complementing the GABA-A receptor's benzodiazepine binding pocket. This geometric precision explains their enhanced anticonvulsant specificity compared to flexible analogues [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7